O-Desethyl Azilsartan is a chemical compound identified as an impurity during the synthesis of Azilsartan, a medication used to treat high blood pressure [, ]. It is a desethyl analog of Azilsartan, meaning it lacks an ethyl group compared to the parent compound [, ]. Due to its identification as an impurity, research on O-Desethyl Azilsartan primarily focuses on its synthesis, characterization, and potential implications for Azilsartan production.
The primary application of O-Desethyl Azilsartan research lies in improving the synthesis and purification of Azilsartan [, ]. By understanding the formation and characteristics of this impurity, researchers can optimize reaction conditions and purification methods to minimize its presence in the final drug product.
O-Desethyl Azilsartan is a chemical compound derived from Azilsartan, which is an angiotensin II receptor blocker (ARB) used primarily in the treatment of hypertension. The compound is characterized by its ability to inhibit the effects of angiotensin II, a peptide that causes blood vessels to constrict, thereby leading to increased blood pressure. O-Desethyl Azilsartan serves as an important intermediate in the synthesis of various pharmaceutical compounds and has been studied for its potential applications in drug development.
O-Desethyl Azilsartan can be synthesized through the hydrolysis of Azilsartan medoxomil, which is a prodrug form of Azilsartan. The synthesis process typically involves the removal of the ethyl group from Azilsartan, resulting in O-Desethyl Azilsartan, which retains similar pharmacological properties but may exhibit distinct metabolic characteristics.
O-Desethyl Azilsartan is classified as a pharmaceutical compound and falls under the category of antihypertensive agents. It is specifically categorized as an angiotensin II receptor antagonist, which plays a crucial role in managing blood pressure levels in patients with hypertension.
The synthesis of O-Desethyl Azilsartan generally involves hydrolyzing Azilsartan medoxomil using a suitable aqueous base. This process can be performed under mild conditions to ensure high yields and purity.
The reaction can be summarized as follows:
O-Desethyl Azilsartan has a complex molecular structure that includes a benzimidazole core and various functional groups that contribute to its pharmacological activity. The molecular formula for O-Desethyl Azilsartan is .
O-Desethyl Azilsartan can participate in various chemical reactions typical for organic compounds, including:
The hydrolysis reaction involves breaking down the ester bond in Azilsartan medoxomil, facilitated by an aqueous base, leading to the formation of O-Desethyl Azilsartan and other byproducts.
O-Desethyl Azilsartan functions primarily as an angiotensin II receptor antagonist. By binding to these receptors, it inhibits the action of angiotensin II, leading to:
This mechanism makes it effective in treating hypertension and related cardiovascular conditions.
O-Desethyl azilsartan (chemical name: 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid) is the primary active metabolite of the angiotensin II receptor blocker (ARB) azilsartan, used clinically for hypertension management. This metabolite features the core benzimidazole scaffold and biphenyloxadiazole moiety characteristic of its parent compound but lacks the ethoxy group present on the benzimidazole ring of azilsartan (C₂₅H₂₀N₄O₅). The metabolic transformation occurs specifically at the ethoxy substituent (-OCH₂CH₃) attached to the benzimidazole nitrogen, where oxidative deethylation yields the phenolic derivative (-OH) while preserving the carboxylic acid functionality essential for receptor binding [4] [6] [10]. This structural modification reduces the molecular weight from 456.45 g/mol (azilsartan) to 428.40 g/mol (O-desethyl azilsartan) and significantly alters the compound's physicochemical properties, including polarity and protein-binding characteristics [5] [9].
Following oral administration of azilsartan medoxomil (the prodrug form), O-desethyl azilsartan emerges as the predominant circulating metabolite in human plasma, reaching peak concentrations approximately 2-3 hours post-dosing. It accounts for approximately 30-50% of systemic exposure to active moieties derived from azilsartan. Unlike the parent drug, which undergoes minimal hepatic metabolism, azilsartan is primarily metabolized via cytochrome P450 2C9 (CYP2C9)-mediated O-deethylation to form this metabolite [2] [9]. Pharmacokinetically, O-desethyl azilsartan exhibits an elimination half-life comparable to azilsartan (approximately 11 hours), contributing significantly to the drug's sustained antihypertensive effect. While both entities demonstrate potent angiotensin II receptor blockade, differences in their receptor binding kinetics and tissue distribution profiles may contribute to the overall pharmacological activity observed in vivo. The metabolite is eliminated primarily via hepatobiliary excretion (55%) with a smaller fraction excreted renally (15% as unchanged metabolite) [7] [9].
O-Desethyl azilsartan was first identified during preclinical development of azilsartan medoxomil (TAK-491) by Takeda Pharmaceutical Company in the early 2000s. Its characterization emerged from systematic metabolite profiling studies using radiolabeled azilsartan in animal models and human hepatocytes. These investigations revealed consistent formation of a polar metabolite with intact pharmacophoric elements [10]. The metabolite's significance was established through subsequent receptor binding assays demonstrating retention of AT₁ receptor antagonism. The formal chemical characterization, including NMR and mass spectral data confirming its structure, was published in metabolic studies around 2013 [10]. The discovery coincided with growing understanding of CYP2C9 polymorphism effects on drug metabolism, prompting dedicated investigations into the enzyme's role in azilsartan biotransformation. This metabolite has since become a critical analytical reference standard in pharmacokinetic studies and therapeutic drug monitoring for patients receiving azilsartan therapy [3] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: